An In-depth Technical Guide to 3-(3-Bromopropoxy)-4-methoxybenzaldehyde
An In-depth Technical Guide to 3-(3-Bromopropoxy)-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde, a valuable intermediate in organic synthesis. This document consolidates key chemical and physical properties, provides a plausible synthetic route, and outlines potential applications in research and drug development.
Chemical Identification and Properties
3-(3-Bromopropoxy)-4-methoxybenzaldehyde is a substituted benzaldehyde derivative. Its unique structure, featuring a bromopropoxy group, makes it a versatile reagent for introducing a three-carbon chain with a terminal bromide, which can be further functionalized.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(3-bromopropoxy)-4-methoxybenzaldehyde[1] |
| CAS Number | 148433-01-6[1] |
| Molecular Formula | C₁₁H₁₃BrO₃[1] |
| Synonyms | Benzaldehyde, 3-(3-bromopropoxy)-4-methoxy-; 4-methoxy-3-(3-bromopropoxy)-benzaldehyde[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 273.12 g/mol | PubChem[1] |
| Exact Mass | 272.00481 Da | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
It is important to distinguish this compound from its isomer, 4-(3-Bromopropoxy)-3-methoxybenzaldehyde, which has the CAS number 148433-00-5.[2][3][4]
Synthesis
While specific experimental protocols for the direct synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde are not extensively detailed in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry principles and related preparations.[5] The most plausible method is a Williamson ether synthesis.
General Synthetic Workflow
The synthesis would likely involve the reaction of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 1,3-dibromopropane in the presence of a suitable base.
Caption: General workflow for the synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde.
Postulated Experimental Protocol
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Dissolution: Dissolve isovanillin in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
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Base Addition: Add a slight excess of a base, for example, potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the phenolic hydroxyl group.
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Alkylation: Introduce 1,3-dibromopropane to the reaction mixture. The reaction should be stirred at room temperature or with gentle heating to facilitate the nucleophilic substitution.
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Work-up: After the reaction is complete (monitored by TLC), the mixture is typically filtered to remove the base. The solvent is then removed under reduced pressure.
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Purification: The crude product is purified, commonly by column chromatography on silica gel, to yield the pure 3-(3-Bromopropoxy)-4-methoxybenzaldehyde.
Applications in Research and Drug Development
Benzaldehyde derivatives are important precursors in the synthesis of a wide range of pharmaceutical compounds and biologically active molecules. The presence of the bromopropoxy group in 3-(3-Bromopropoxy)-4-methoxybenzaldehyde offers a reactive handle for further chemical modifications, making it a valuable building block.
Potential Signaling Pathway Interactions
While no specific signaling pathways have been directly associated with 3-(3-Bromopropoxy)-4-methoxybenzaldehyde in the reviewed literature, its structural similarity to other substituted benzaldehydes suggests potential applications in the development of enzyme inhibitors or receptor ligands. The core benzaldehyde moiety is a common feature in molecules designed to interact with various biological targets.
The logical relationship for its use as a synthetic intermediate can be visualized as follows:
Caption: Logical flow from the starting material to a potential final product.
Safety and Handling
Conclusion
3-(3-Bromopropoxy)-4-methoxybenzaldehyde is a chemical intermediate with significant potential in synthetic organic chemistry. Its defined structure and reactive functional groups make it a valuable tool for researchers and scientists in the field of drug development and materials science. Further investigation into its reactivity and applications is warranted to fully explore its synthetic utility.
References
- 1. 3-(3-Bromopropoxy)-4-methoxybenzaldehyde | C11H13BrO3 | CID 22924627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(3-BROMO-PROPOXY)-3-METHOXY-BENZALDEHYDE | 148433-00-5 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

